![molecular formula C21H24N4O4 B2922280 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034304-96-4](/img/structure/B2922280.png)
2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray crystallography .Chemical Reactions Analysis
The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and elemental analysis .Applications De Recherche Scientifique
Antitumor Agent
Compounds with similar structures have been evaluated for their potential as antitumor agents. For example, a compound referred to as C27 was found to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in HeLa cell lines, suggesting its potential development as an antitumor agent .
Heavy Metal Detection
Derivatives of benzo[d][1,3]dioxol have been used for the detection of carcinogenic heavy metals like lead (Pb 2+). A sensitive and selective sensor was developed using these compounds, which could be deposited on a glassy carbon electrode with a conducting polymer matrix for reliable electrochemical detection .
Apoptosis Induction and Cell Cycle Arrest
Similar compounds have been synthesized and evaluated for their anticancer properties, including their ability to induce apoptosis and cause cell cycle arrest at specific phases, such as the S phase in cancer cells .
Synthesis of Novel Compounds
The benzo[d][1,3]dioxol moiety is used in the synthesis of novel compounds with potential applications in various fields of chemistry and pharmacology. The synthesis process often involves complex reactions and can lead to the creation of new molecules with unique properties .
Antimicrobial Activity
A series of substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, which include the benzo[d][1,3]dioxol structure, have been designed and synthesized. These compounds were evaluated for their antimicrobial activity, suggesting a possible mode of action against microbial infections .
Molecular Modeling Studies
Compounds containing the benzo[d][1,3]dioxol structure have been used in molecular modeling studies to understand their interactions with biological targets. These studies can help predict the efficacy of these compounds as therapeutic agents and guide further drug development efforts .
Synthesis and antitumor evaluation The synthesis and application Design, synthesis, and anticancer evaluation Synthesis and characterization Design, synthesis and mode of action Synthesis, evaluation of antimicrobial activity
Mécanisme D'action
Orientations Futures
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Propriétés
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20-6-4-17(16-2-3-16)22-25(20)13-21(27)24-9-7-23(8-10-24)12-15-1-5-18-19(11-15)29-14-28-18/h1,4-6,11,16H,2-3,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIZCPQPLJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

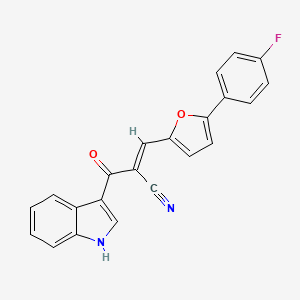
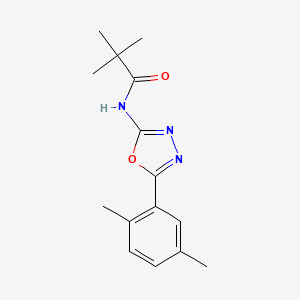
![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)
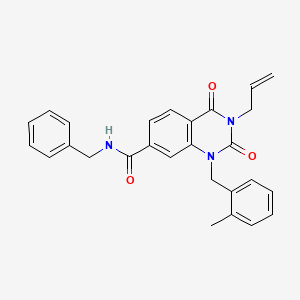
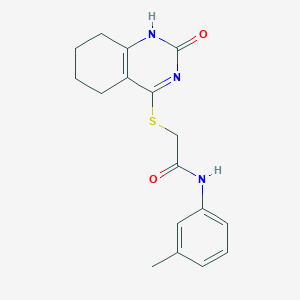
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)
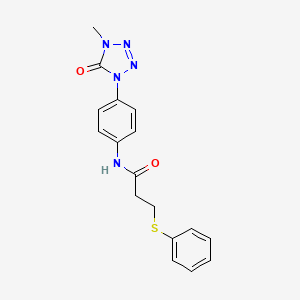
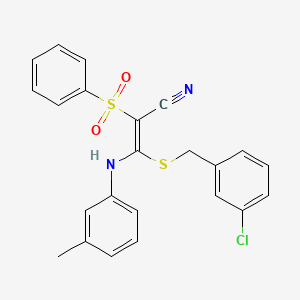
![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)
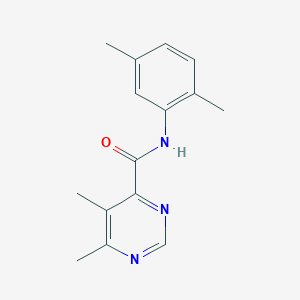
![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)
![N~5~-(3-chloro-4-methoxyphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)